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Abstract
Vutiglabridin (formerly HSG4112) is a novel, orally bioavailable small molecule modulator of

Paraoxonase-2 (PON2), a mitochondrial inner membrane protein. Discovered through an in

vivo phenotypic screen of synthetic glabridin derivatives, Vutiglabridin has demonstrated

significant therapeutic potential in a range of preclinical models of metabolic and

neurodegenerative diseases. This technical guide provides a comprehensive overview of the

discovery, synthesis, and preclinical evaluation of Vutiglabridin, with a focus on its mechanism

of action, experimental validation, and quantitative outcomes.

Discovery and Synthesis
Discovery
Vutiglabridin was identified as the most potent compound from a library of synthetic

derivatives of glabridin, a key isoflavan constituent of licorice root (Glycyrrhiza glabra).[1] The

discovery process utilized an in vivo phenotypic screening approach, where these derivatives

were directly administered to high-fat diet-induced obese mice.[1] This method allowed for the

selection of the most efficacious compound based on its ability to produce a desired

physiological outcome, in this case, a reduction in body weight.
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The precise, step-by-step chemical synthesis of Vutiglabridin is proprietary and protected

under U.S. Patent US9783551B2, held by Glaceum Inc.[2] While the detailed protocol is not

publicly available, it is known that Vutiglabridin is a synthetic derivative of glabridin. The

synthesis of glabridin itself can be achieved through various patented methods, one of which

involves a multi-step process starting from protected acetophenone and involving Willgerodt-

Kindler and Friedel-Crafts reactions, followed by catalytic hydrogenation and cyclization.

Mechanism of Action: Modulation of Paraoxonase-2
(PON2)
The primary molecular target of Vutiglabridin is Paraoxonase-2 (PON2), an enzyme localized

to the inner mitochondrial membrane.[2][3] Vutiglabridin has been shown to directly bind to

PON2, enhancing its protein stability.[3] PON2 plays a crucial role in mitigating mitochondrial

oxidative stress and is involved in the regulation of lipid metabolism and autophagy.[2][3] The

therapeutic effects of Vutiglabridin across different disease models are largely attributed to its

modulation of PON2 activity. Additionally, Vutiglabridin has been demonstrated to interact with

Paraoxonase-1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that also

possesses antioxidant properties.[1]
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Caption: Vutiglabridin's mechanism of action via PON2 modulation.
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Vutiglabridin has been evaluated in several preclinical models, demonstrating promising

efficacy in obesity, non-alcoholic steatohepatitis (NASH), age-related macular degeneration

(AMD), and Parkinson's disease.

Obesity and Metabolic Disorders
In high-fat diet-induced obese mice, oral administration of Vutiglabridin led to significant

reductions in body weight, fat mass, and plasma cholesterol levels.[1]

Quantitative Data from Preclinical Obesity Studies
Parameter Model Treatment Dosage Outcome Reference

Body Weight

High-fat diet-

induced

obese mice

Vutiglabridin
100

mg/kg/day

Significant

reduction vs.

control

[1]

Fat Mass

High-fat diet-

induced

obese mice

Vutiglabridin
100

mg/kg/day

Significant

reduction vs.

control

[1]

Plasma

Cholesterol

High-fat diet-

induced

obese mice

Vutiglabridin
100

mg/kg/day

Significant

reduction vs.

control

[1]

PON1

Plasma

Levels

Wild-type

C57BL/6J

mice

Vutiglabridin

100

mg/kg/day for

2 weeks

Significant

increase
[1]

Age-Related Macular Degeneration (AMD)
In a laser-induced choroidal neovascularization (CNV) mouse model of neovascular AMD,

Vutiglabridin demonstrated potent anti-angiogenic effects.

Quantitative Data from Preclinical AMD Studies
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Parameter Model Treatment Outcome Reference

CNV Lesion

Volume

Laser-induced

CNV in C57BL/6

mice

Vutiglabridin
70.5 ± 9.7%

reduction
[2]

CNV Lesion

Volume

Laser-induced

CNV in C57BL/6

mice

Aflibercept
59.7 ± 9.3%

reduction
[2]

CNV Lesion

Volume

Laser-induced

CNV in C57BL/6

mice

Vutiglabridin +

Aflibercept

Additional 52.5 ±

13.7% reduction
[2]

Parkinson's Disease
Vutiglabridin has shown neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Quantitative Data from Preclinical Parkinson's Disease
Studies

Parameter Model Treatment Dosage Outcome Reference

Motor

Function

MPTP-

induced

Parkinson's

mice

Vutiglabridin 50 mg/kg/day

Significant

alleviation of

motor

impairments

[3]

Dopaminergic

Neuron

Survival

MPTP-

induced

Parkinson's

mice

Vutiglabridin 50 mg/kg/day

Significant

protection

against

neuronal

damage

[3]

Experimental Protocols
In Vivo Phenotypic Screening for Discovery

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10135725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135725/
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.mdpi.com/2218-273X/13/4/687
https://www.mdpi.com/2218-273X/13/4/687
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model: High-fat diet-induced obese mice.

Procedure: A library of synthetic glabridin derivatives was administered orally to the mice.

Body weight and other metabolic parameters were monitored over a defined period.

Vutiglabridin was identified as the compound with the most significant anti-obesity effects.

[1]
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Caption: Workflow for the discovery of Vutiglabridin.
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Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

Model: 8-week-old C57BL/6 wild-type or PON2 knockout mice.[2]

Induction of CNV: Mice were anesthetized, and pupils were dilated. Four laser burns (50 µm

spot size, 0.1 s duration, 250 mW) were delivered to the retina of each eye using a slit-lamp-

adapted laser photocoagulator.[2]

Treatment: Vutiglabridin was administered daily by oral gavage for 6 days post-laser

induction. Aflibercept (2 µg/µL) was administered via intravitreal injection as a positive

control.[2]

Analysis: At the end of the treatment period, eyes were enucleated, and choroidal flat

mounts were prepared. The volume of CNV was quantified using confocal microscopy and

image analysis software.[2]

MPTP-Induced Parkinson's Disease Mouse Model
Model: Male C57BL/6 mice.

Induction of Parkinson's Disease: Mice were administered four intraperitoneal injections of

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.

Treatment: Vutiglabridin (50 mg/kg) was administered orally for 21 consecutive days.[3]

Behavioral Analysis: Motor function was assessed using tests such as the rotarod and pole

test.

Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to

quantify the loss of dopaminergic neurons in the substantia nigra.[3]

Pharmacokinetics
A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study

was conducted in healthy Korean and White male subjects.
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Pharmacokinetic Parameters of Vutiglabridin in Humans
Parameter Population Dose Value Reference

Tmax (median) Healthy Males
Single dose (30-

720 mg)
1.5 - 3.0 hours [4]

Mean Half-life

(t1/2)

Healthy Korean

Males

Multiple doses

(240-480 mg)
110 hours [4]

Mean Half-life

(t1/2)

Healthy White

Males

Multiple doses

(480 mg)
73 hours [4]

Accumulation

Ratio (mean)
Healthy Males

Multiple doses

(240-480 mg)
2.20 - 2.76 [4]

Conclusion
Vutiglabridin is a promising clinical-stage therapeutic agent with a novel mechanism of action

centered on the modulation of mitochondrial PON2. Its discovery through a phenotypic

screening approach highlights the value of in vivo models in identifying compounds with

significant physiological effects. Preclinical studies have demonstrated its potential in treating a

diverse range of conditions, including obesity, AMD, and Parkinson's disease. Further clinical

development is warranted to fully elucidate the therapeutic utility of Vutiglabridin in these and

other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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